N-Fmoc-4-méthanesulfonylamino-L-phénylalanine

Vue d'ensemble

Description

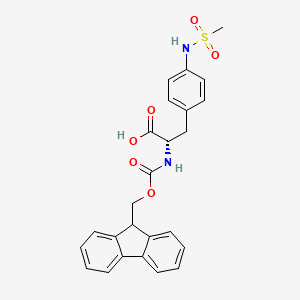

N-Fmoc-4-methanesulfonylamino-L-phenylalanine is a useful research compound. Its molecular formula is C25H24N2O6S and its molecular weight is 480.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-Fmoc-4-methanesulfonylamino-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-4-methanesulfonylamino-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- La simplicité de la gélification du Fmoc-MSA-L-Phe dans des conditions physiologiques en fait un candidat intéressant pour les applications biomédicales .

- Les hydrogels à base de Fmoc-MSA-L-Phe peuvent servir de vecteurs de médicaments. Leur capacité à encapsuler et à libérer des agents thérapeutiques de manière contrôlée en fait des candidats prometteurs pour l'administration localisée de médicaments .

- Les matériaux d'échafaudage jouent un rôle essentiel dans l'ingénierie tissulaire. Les hydrogels de Fmoc-MSA-L-Phe, avec leurs propriétés mécaniques réglables, peuvent fournir un support pour la croissance cellulaire et la régénération tissulaire .

- L'auto-assemblage du Fmoc-MSA-L-Phe en hydrogels implique des interactions non covalentes. La compréhension de ces interactions contribue au domaine de la chimie supramoléculaire et de la science des matériaux .

Hydrogels peptidiques

Systèmes d'administration de médicaments

Échafaudages d'ingénierie tissulaire

Chimie supramoléculaire

Recherche en protéomique

Activité Biologique

N-Fmoc-4-methanesulfonylamino-L-phenylalanine (Fmoc-Phe(4-Ms)-OH) is a derivative of L-phenylalanine that has garnered attention in biochemical research and drug development due to its unique properties and biological activities. This article explores the compound's biological activity, focusing on its synthesis, antimicrobial properties, and potential therapeutic applications.

N-Fmoc-4-methanesulfonylamino-L-phenylalanine is synthesized by modifying L-phenylalanine with an Fmoc (fluorenylmethyloxycarbonyl) protecting group and a methanesulfonyl functional group. The Fmoc group is commonly used in peptide synthesis to protect the amino group, allowing for selective reactions at the carboxylic acid group.

Table 1: Chemical Characteristics of Fmoc-Phe(4-Ms)-OH

| Property | Value |

|---|---|

| Chemical Formula | CHNOS |

| Molecular Weight | 463.53 g/mol |

| Solubility | Soluble in DMSO, DMF |

| Purity | >98% HPLC |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of Fmoc-Phe(4-Ms)-OH. Research indicates that Fmoc-protected amino acids exhibit significant antibacterial activity against various bacterial strains, particularly Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial membranes, leading to cell lysis.

- Gram-positive Bacteria : Fmoc-Phe(4-Ms)-OH has shown effectiveness against strains such as Staphylococcus aureus and Bacillus subtilis.

- Gram-negative Bacteria : The compound's efficacy against Gram-negative bacteria like Escherichia coli is limited due to the structural differences in their membranes, which hinder penetration.

Case Study: Antimicrobial Efficacy

In a comparative study, the antimicrobial activity of Fmoc-Phe(4-Ms)-OH was evaluated against standard antibiotics. The results indicated that while traditional antibiotics showed a broader spectrum of activity, Fmoc-Phe(4-Ms)-OH exhibited promising results against specific Gram-positive strains.

Table 2: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Fmoc-Phe(4-Ms)-OH | S. aureus | 15 |

| Fmoc-Phe(4-Ms)-OH | B. subtilis | 18 |

| Penicillin | S. aureus | 20 |

| Gentamicin | E. coli | 22 |

Therapeutic Applications

The unique properties of N-Fmoc-4-methanesulfonylamino-L-phenylalanine make it a valuable candidate in drug development and peptide synthesis:

- Peptide Synthesis : Its role as a building block in solid-phase peptide synthesis allows for the creation of peptides with enhanced biological activity.

- Drug Development : The compound's ability to target specific proteins makes it relevant in developing new drugs, particularly those aimed at cancer therapies.

- Bioconjugation : The methanesulfonyl group facilitates bioconjugation, enabling the attachment of various biomolecules for targeted delivery systems.

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(methanesulfonamido)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O6S/c1-34(31,32)27-17-12-10-16(11-13-17)14-23(24(28)29)26-25(30)33-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23,27H,14-15H2,1H3,(H,26,30)(H,28,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHUSTBPCQQMFH-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70705277 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-[(methanesulfonyl)amino]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266999-22-8 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-[(methanesulfonyl)amino]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.